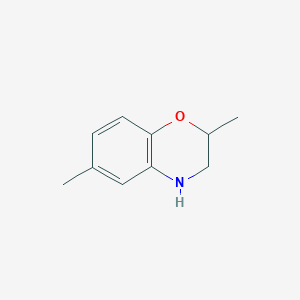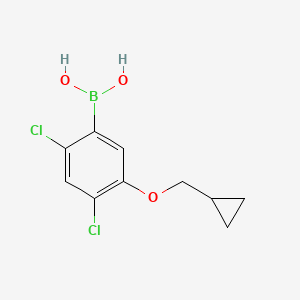
2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid
Vue d'ensemble
Description
2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid, also known as DPCB, is an organoboron compound. It has a CAS Number of 1256354-91-2 and a linear formula of C10H11BCl2O3 . The molecular weight of this compound is 260.91 .
Molecular Structure Analysis
The InChI code for 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid is 1S/C10H11BCl2O3/c12-8-4-9(13)10(3-7(8)11(14)15)16-5-6-1-2-6/h3-4,6,14-15H,1-2,5H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid are not available, boronic acids are known to be involved in various reactions. For instance, they are used in Suzuki coupling reactions .Applications De Recherche Scientifique
Catalysis in Organic Synthesis
- 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, has shown effectiveness as a catalyst in dehydrative amidation between carboxylic acids and amines, suggesting potential applications in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Biological Activity Studies
- Derivatives of dichloro-cyclopropylphenyl compounds have demonstrated insecticidal and antibacterial activities, indicating potential for developing new bioactive agents (Shan, 2008).
Advancements in Asymmetric Synthesis
- Chiral amidomonophosphine-rhodium(I) catalysts have been used for the asymmetric 1,4-addition of arylboronic acids to cycloalkenones, leading to high yields and enantioselectivity, highlighting its potential in asymmetric synthesis (Kuriyama & Tomioka, 2001).
Bioconjugate Chemistry and DNA Modification
- Phenylboronic acid derivatives have been used in post-synthetic modification of oligonucleotides, demonstrating compatibility with copper(I)-catalyzed azide-alkyne cycloaddition, a crucial step in bioconjugate chemistry (Steinmeyer & Wagenknecht, 2018).
Carbohydrate Chemistry
- Applications in carbohydrate chemistry include the synthesis of specifically substituted or oxidized sugar derivatives using phenylboronic acid (Ferrier, 1972).
Chromatography and Mass Spectrometry
- Phenylboronic acids have been employed in the derivatization of chlorinated cis-1,2-dihydroxycyclohexadienes for chromatographic and mass spectrometric analyses (Kirsch & Stan, 1994).
Polymeric Nanomaterials for Bio-Application
- Phenylboronic acid-decorated polymeric nanomaterials have emerged as a significant field, particularly for diagnostic and therapeutic applications (Lan & Guo, 2019).
Supramolecular Chemistry
- Phenylboronic acids have been utilized in the design and synthesis of supramolecular assemblies, highlighting their role in the development of new materials (Pedireddi & Seethalekshmi, 2004).
Safety And Hazards
Propriétés
IUPAC Name |
[2,4-dichloro-5-(cyclopropylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BCl2O3/c12-8-4-9(13)10(3-7(8)11(14)15)16-5-6-1-2-6/h3-4,6,14-15H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKQIQOCKXOOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)OCC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681692 | |
| Record name | [2,4-Dichloro-5-(cyclopropylmethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid | |
CAS RN |
1256354-91-2 | |
| Record name | [2,4-Dichloro-5-(cyclopropylmethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





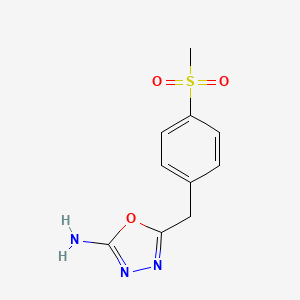
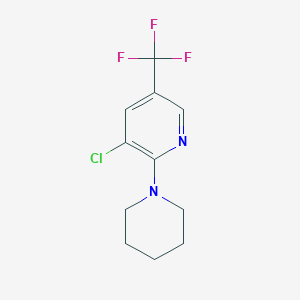
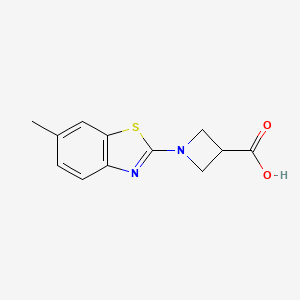
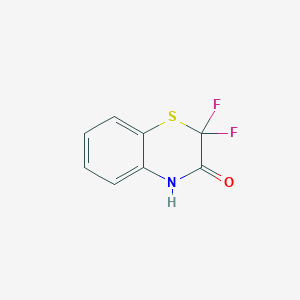
![2'-Methoxy-5'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422038.png)
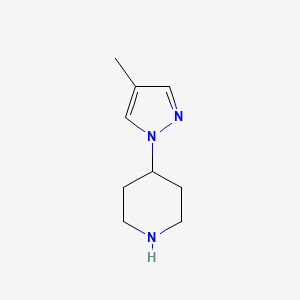
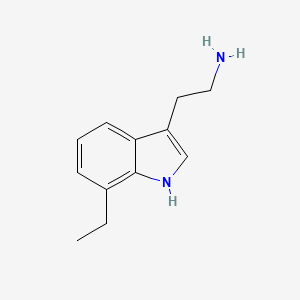

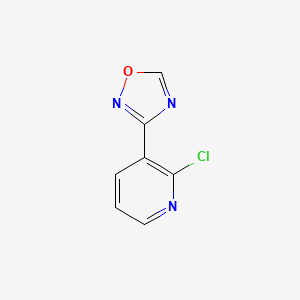
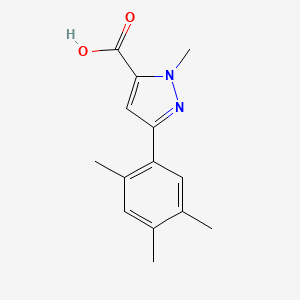
![7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1422046.png)
